Oxine-copper

Overview

Description

Oxine-copper (chemical formula: C₁₈H₁₂CuN₂O₂), also known as bis(8-hydroxyquinolinato)copper(II), is an organic copper fungicide widely employed in agriculture for its protective and curative effects against bacterial diseases and some fungal and viral pathogens . It functions by forming a stable coating on plant surfaces, gradually releasing copper ions (Cu²⁺) to inhibit microbial germination and invasion . Key characteristics include:

- Efficacy: Effective against angular leaf spot, citrus canker, and bacterial blight in crops like cucumbers, watermelons, and apples .

- Degradation: Half-lives of 1.77–2.11 days in cucumbers and 3.57–4.68 days in watermelons under field conditions, with terminal residues <0.264 mg/kg and <0.0641 mg/kg, respectively .

- Safety: Long-term dietary risk quotient (RQ) of 64.11%, well below the 100% threshold, indicating minimal risk to humans .

- Stability: Stable in storage for 24 weeks at −20°C, with degradation rates <7.26% .

Preparation Methods

Chemical Precipitation Method for Oxine-Copper Synthesis

The most industrially viable method for this compound production involves a chemical precipitation approach, as detailed in patent CN101899002B . This method ensures high purity (>99%), uniform particle size (60–95 nm), and scalable yields. The synthesis comprises three stages:

Reaction Mechanism

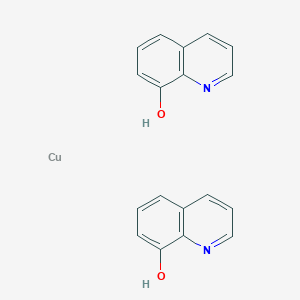

This compound forms via the coordination of copper ions (Cu²⁺) with deprotonated 8-hydroxyquinoline (C₉H₆NOH) under controlled pH. The general reaction is:

9\text{H}6\text{NO}^- \rightarrow \text{Cu(C}9\text{H}6\text{NO})_2

Acidification (e.g., HCl, H₂SO₄) ensures ligand solubility, while urea and surfactants modulate nucleation and particle growth .

Stepwise Procedure

-

Mixing Precursors : A copper salt (e.g., CuSO₄, CuCl₂) is mixed with an 8-hydroxyquinoline salt (oxine sulfate or hydrochloride) in aqueous solution. Optimal copper concentrations range from 30–180 g/L .

-

pH Adjustment : Acid (HCl, H₂SO₄, or CH₃COOH) is added until the solution clarifies, indicating ligand deprotonation and complex formation.

-

Surfactant and Urea Addition : Urea (2–8 mol per mole of Cu) and surfactants (0.01–4% w/w of copper salt) are dissolved into the mixture.

-

Thermal Reaction : The solution undergoes heating at 80–100°C for 2–8 hours, facilitating controlled precipitation.

-

Post-Processing : Cooling, aging (2–8 hours), filtration, washing, and drying yield the final product .

Critical Reaction Parameters and Optimization

Copper Salt and Oxinate Molar Ratio

The Cu²⁺:oxinate molar ratio profoundly impacts complex stability and yield. A 1:2 ratio (Cu:oxinate) maximizes product purity (99.6%) and minimizes unreacted precursors . Deviations to 0.5:2 or 1.5:2 reduce yields by 12–18% .

Surfactant Selection and Role

Surfactants prevent particle agglomeration and control morphology. Patent data highlight:

-

Tween-80 : 0.05% w/w yields spherical particles (60 nm, 99.6% purity).

-

Escin : 2% w/w produces larger particles (95 nm) but enhances thermal stability .

Temperature and Time Effects

Product Characterization and Performance

Physicochemical Properties

-

Particle Size : 60–95 nm (via TEM/XRD), dependent on surfactant type .

-

Purity : 99.4–99.6% (gravimetric analysis).

-

Color : Varies with copper salt (e.g., chocolate for CuSO₄; emerald green for CuCl₂) .

Comparative Data from Patent Examples

| Example | Copper Salt | [Cu²⁺] (g/L) | Surfactant | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Particle Size (nm) |

|---|---|---|---|---|---|---|---|---|

| 1 | CuSO₄ | 30 | Tween-80 | 100 | 8 | 92 | 99.6 | 60 |

| 2 | CuCl₂ | 100 | Escin | 85 | 6 | 88 | 99.4 | 95 |

Challenges and Industrial Scalability

Key Challenges

-

Precursor Costs : 8-hydroxyquinoline derivatives contribute to 60–70% of raw material expenses.

-

Waste Management : Neutralization of acidic byproducts requires rigorous pH control.

Process Optimization Strategies

Applications Linked to Synthesis Quality

Chemical Reactions Analysis

Reaction with Other Compounds

Oxine-copper can engage in various chemical reactions with other compounds, leading to different products:

-

Decomposition Reactions : Under certain conditions, this compound may decompose to release copper ions, which can then react with other anions present in the solution.

-

Complex Formation : this compound can form stable complexes with other ligands, enhancing its fungicidal properties. Studies have shown that when mixed with certain organic compounds, the stability and efficacy of this compound as a fungicide can be improved.

Spectroscopic Studies

Spectroscopic techniques such as UV-Vis spectroscopy and NMR have been employed to study the structure and behavior of this compound complexes:

-

UV-Vis Spectroscopy : The absorption spectra indicate the presence of specific electronic transitions associated with the copper(II) ion and the oxine ligand. Peaks corresponding to ligand-to-metal charge transfer (LMCT) are often observed.

-

NMR Spectroscopy : NMR studies provide insights into the coordination environment around the copper ion and confirm the chelation of oxine to copper.

Agricultural Use

This compound is widely used in agriculture as a protective fungicide due to its broad-spectrum activity against fungal pathogens. Its application has been shown to significantly reduce disease incidence in crops such as cucumbers and watermelons.

Dissipation Studies

Recent studies have focused on the dissipation behavior of this compound in agricultural settings:

-

Half-Life : The half-life of this compound varies depending on environmental conditions and crop type. For instance, studies indicated half-lives ranging from 1.77 to 4.68 days for cucumbers and watermelons respectively .

-

Residue Analysis : Residue levels were found to be below acceptable limits set by regulatory bodies, indicating that this compound can be safely utilized without posing significant risks to human health when applied according to guidelines .

Toxicological Assessments

Toxicological studies have demonstrated that while this compound is effective against pathogens, it can also exhibit toxicity at higher concentrations:

-

Acute Toxicity : Tests have shown hepatotoxicity and nephrotoxicity in animal models at elevated doses .

-

Chronic Effects : Long-term exposure studies suggest potential developmental toxicity in aquatic organisms, emphasizing the need for careful application practices in agricultural settings.

Table 2: Residue Levels of this compound in Crops

| Crop | Initial Residue (mg/kg) | Terminal Residue (mg/kg) | Half-Life (days) |

|---|---|---|---|

| Cucumber | 0.181 | <0.264 | 1.77 - 2.11 |

| Watermelon | 0.329 | <0.0641 | 3.57 - 4.68 |

This comprehensive overview highlights the significance of this compound in agriculture, detailing its synthesis, reactions, applications, and safety considerations based on diverse research findings.

Scientific Research Applications

Agricultural Applications

Fungicide:

Oxine-copper is primarily utilized as a protective fungicide in agriculture. It is effective against various fungal pathogens affecting crops such as pears, apples, cucumbers, watermelons, and tomatoes. Research indicates that it operates through multiple mechanisms, including inhibiting key metabolic pathways in fungi, thereby preventing their growth and reproduction .

Case Study: Efficacy on Crop Protection

A study assessing the dissipation behaviors and residue levels of this compound on fruits demonstrated its effectiveness in reducing fungal infections. The compound was applied to crops at specified concentrations, leading to significant reductions in fungal load while maintaining acceptable residue levels for safe consumption .

Industrial Applications

Wood Preservation:

this compound is widely used in the preservation of wood against decay and insect damage. Its application extends to various wood products, including structural lumber, furniture, and outdoor installations. The compound's lipid solubility enhances its penetration into wood fibers, providing long-lasting protection against mold and mildew .

Table 1: Comparison of Wood Preservation Efficacy

| Preservative | Efficacy Against Fungi | Efficacy Against Insects | Environmental Impact |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Traditional Preservatives | Moderate | High | Moderate to High |

Antimicrobial Applications

Antimicrobial Agent:

In addition to its fungicidal properties, this compound acts as an antimicrobial agent against bacteria and some viruses. It is incorporated into various products such as antiseptics and disinfectants for industrial use. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions .

Case Study: Industrial Textiles

Research has shown that this compound can be applied to military textiles to prevent mold growth in harsh environments. A study evaluated the effectiveness of treated textiles in real-world conditions, confirming significant reductions in microbial colonization compared to untreated samples .

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its ecological impact. Studies have indicated that high concentrations can lead to developmental toxicity in aquatic organisms, such as zebrafish. Observations included developmental defects and behavioral alterations linked to oxidative stress and neurodevelopmental disruptions .

Regulatory Status

The use of this compound is regulated by various authorities due to its potential environmental impact. It is classified as a restricted-use pesticide in many regions, requiring adherence to specific guidelines for application and disposal to mitigate risks associated with its use .

Mechanism of Action

The mechanism of action of copper 8-hydroxyquinolinate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can bind to metal ions such as iron and copper, affecting their availability and activity in biological systems. This chelation can inhibit the activity of metalloproteins and enzymes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Copper(II) Oxide (CuO)

Key Differences :

- This compound’s organic ligands enable controlled Cu²⁺ release, reducing phytotoxicity and environmental persistence compared to CuO .

- CuO’s industrial applications (e.g., carbon dioxide reduction ) contrast with this compound’s agricultural focus.

Copper Oxalate Complexes

Key Differences :

- This compound’s biodegradability and targeted agricultural use contrast with copper oxalate’s niche industrial roles.

- Oxalate ligands in copper oxalate may reduce bioavailability, but lack fungicidal efficacy data compared to this compound .

Copper-Zirconium Oxide (Cu-ZrO₂)

Key Differences :

- Cu-ZrO₂ is tailored for high-temperature industrial processes, unlike this compound’s biodegradability and agricultural safety .

Research Findings and Implications

- Efficacy vs. Safety: this compound balances efficacy and safety through slow Cu²⁺ release, unlike CuO nanoparticles, which pose higher environmental risks .

- Detection Methods : UPLC-MS/MS methods for this compound achieve LOQs of 0.01 mg/kg, surpassing HPLC-UV techniques used for CuO and copper oxalate .

- Regulatory Status: this compound’s MRLs (2 mg/kg in cucumbers) are stricter than those for inorganic copper compounds, reflecting its optimized safety profile .

Biological Activity

Oxine-copper, also known as copper 8-quinolinolate, is an organometallic compound formed from the reaction of copper with 8-hydroxyquinoline (8-HQ). This compound exhibits a range of biological activities, particularly in the fields of agriculture and medicine. Its applications include use as an antimicrobial agent, fungicide, and potential therapeutic agent in treating various diseases. This article reviews the biological activity of this compound, highlighting its toxicity, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by its olive green crystalline form, which is insoluble in water (0.07 mg/L at 25ºC) and has a complex structure that facilitates its interaction with biological systems. The chelation of copper ions by 8-HQ enhances its bioactivity, allowing it to interact with metal-binding sites on proteins and enzymes within cells .

Developmental Toxicity

Research has demonstrated that this compound induces significant developmental toxicity in aquatic organisms. A study using zebrafish embryos exposed to varying concentrations (10 μg/L to 40 μg/L) revealed several adverse effects:

- Embryonic Development : Abnormalities such as head and trunk defects, brain ventricle atrophy, reduced neuron production, and vascular system delays were observed.

- Behavioral Changes : Larval zebrafish exhibited decreased locomotor activity and anxiety-like behaviors after exposure to this compound. This was attributed to alterations in acetylcholinesterase (AChE) enzyme activity and increased oxidative stress leading to cell apoptosis .

| Concentration (μg/L) | Developmental Effects | Behavioral Effects |

|---|---|---|

| 10 | Minor defects | Normal locomotion |

| 20 | Moderate defects | Slight decrease in activity |

| 40 | Severe defects | Significant behavioral changes |

Acute and Chronic Toxicity

The acute toxicity of this compound has been classified based on its LD50 values. For instance, its oral LD50 is estimated to be between 50-500 mg/kg for solids, indicating moderate toxicity when ingested . Chronic exposure can lead to cumulative effects that may result in carcinogenic or teratogenic outcomes .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. Studies have shown that copper complexes with 8-HQ can inhibit the growth of bacteria and fungi effectively. For instance:

- Zone of Inhibition : The antimicrobial activity was measured using the disc diffusion method, showing inhibition zones ranging from 15 mm to 28 mm against various microorganisms .

- Mechanism of Action : The antimicrobial effect is believed to stem from the chelation of essential metal ions required for microbial growth and enzyme function. This disrupts normal metabolic processes within microbial cells .

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound complexes:

- Alzheimer's Disease : The copper(II) complexes derived from 8-HQ have shown promise in treating neurodegenerative diseases like Alzheimer's due to their ability to chelate metals involved in disease pathology .

- Antitumor Activity : Research indicates that this compound complexes may possess antitumor properties, with studies demonstrating significant cytotoxic effects against cancer cell lines such as HeLa cells .

Case Studies

- Zebrafish Model : A comprehensive study on zebrafish demonstrated that exposure to this compound resulted in developmental defects and behavioral alterations linked to oxidative stress and neurodevelopmental gene dysregulation .

- Antimicrobial Efficacy : A series of experiments highlighted the effectiveness of this compound against common pathogens, establishing it as a potential candidate for agricultural and medical applications due to its broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of oxine-copper complexes, and how can reproducibility be ensured?

- Methodological Answer : Synthesis optimization requires systematic variation of pH (4.5–6.5), temperature (25–60°C), and molar ratios of oxine (8-hydroxyquinoline) to copper salts (e.g., CuSO₄). Characterization via UV-Vis spectroscopy (λmax ~380 nm for Cu-oxine chelates) and elemental analysis (C, H, N, Cu) is essential. Reproducibility hinges on strict control of solvent purity (e.g., anhydrous ethanol) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer : FT-IR (to confirm Cu–N/O bonding via shifts in ν(C=N) and ν(C–O) bands), X-ray diffraction (for crystallographic data), and EPR spectroscopy (to identify d⁹ Cu²+ electronic configurations) are foundational. Cross-validation with cyclic voltammetry (redox potentials) and TGA (thermal stability) enhances data robustness .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., phosphate-buffered saline at pH 7.4, 37°C) and monitor degradation via HPLC or ICP-MS over 24–72 hours. Include control experiments with EDTA to assess metal-ligand dissociation kinetics .

Q. What are the best practices for presenting oxine-coopper’s spectral data (e.g., NMR, IR) in publications?

- Methodological Answer : Raw spectral data (e.g., NMR peaks, IR bands) should be tabulated in appendices, while processed data (e.g., coupling constants, integration ratios) must appear in the main text. Adhere to journal guidelines (e.g., ACS format) for clarity and avoid duplicating figures/tables .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s antimicrobial efficacy across studies be resolved?

- Methodological Answer : Conduct meta-analyses using standardized MIC (minimum inhibitory concentration) protocols. Variables such as bacterial strain variability (e.g., Gram-positive vs. Gram-negative), solvent effects (DMSO vs. aqueous), and biofilm vs. planktonic cultures must be harmonized. Statistical models (ANOVA with post-hoc tests) can identify confounding factors .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict binding energies and orbital interactions. Molecular dynamics simulations (AMBER/CHARMM force fields) elucidate dynamic behavior in lipid bilayers or protein pockets. Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do researchers reconcile discrepancies in this compound’s redox behavior reported in electrochemical studies?

- Methodological Answer : Standardize experimental conditions (e.g., reference electrodes, scan rates) and account for solvent dielectric effects. Use rotating disk electrode (RDE) voltammetry to minimize diffusion limitations. Compare data with literature using controlled potentials (vs. Ag/AgCl or SCE) .

Q. What frameworks (e.g., FINER criteria) ensure this compound research questions are scientifically rigorous?

- Methodological Answer : Apply the FINER framework:

- Feasible : Assess synthetic scalability (e.g., gram-scale yields >75%).

- Novel : Explore understudied applications (e.g., anticancer mechanisms via ROS generation).

- Ethical : Adhere to biosafety protocols for Cu²+ handling.

- Relevant : Align with global priorities (e.g., antibiotic resistance).

Peer-review pilot studies to refine hypotheses .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values. Bootstrap resampling (n=1000 iterations) quantifies uncertainty. For heterogeneous datasets, apply mixed-effects models to account for inter-lab variability .

Q. How can researchers differentiate artifact peaks from genuine spectral signals in this compound characterization?

- Methodological Answer : Perform blank runs (solvent-only controls) and spike-in experiments with known impurities (e.g., free oxine). Use high-resolution MS (HRMS) to confirm molecular ion clusters and isotopic patterns (e.g., ⁶³Cu vs. ⁶⁵Cu) .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s pharmacokinetics?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including dose justification (mg/kg based on LD50 data) and humane endpoints. For human cell lines, obtain IRB approval and disclose Cu accumulation risks in informed consent forms .

Q. How should contradictory literature on this compound’s environmental persistence be addressed?

Properties

CAS No. |

10380-28-6 |

|---|---|

Molecular Formula |

C18H14CuN2O2 |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

copper;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

InChI Key |

IURRXCRWRKQLGC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

density |

Relative density (water = 1): 1.63 |

flash_point |

Flash Point > 200 °C |

Key on ui other cas no. |

10380-28-6 13014-03-4 |

physical_description |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

solubility |

Solubility in water: none |

Synonyms |

is(8-quinolinolato)copper(II) copper oxinate copper(II) oxinate Cu 8Q cupric 8-quinolinoxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.